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A Technical Guide to Capecitabine-d11: Structure, Analysis, and Application

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Capecitabine-d11**, a deuterated isotopologue of the oral chemotherapeutic agent Capecitabine. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Capecitabine in biological samples.[1][2] The incorporation of eleven deuterium atoms provides a distinct mass shift, facilitating precise measurement by mass spectrometry without significantly altering the compound's chemical properties.[3]

Chemical Structure and Properties

Capecitabine is a fluoropyrimidine carbamate prodrug that is converted in the body to its active metabolite, 5-fluorouracil (5-FU), a potent antineoplastic agent.[4][5][6] **Capecitabine-d11** is structurally identical to Capecitabine, with the exception of the eleven hydrogen atoms on the pentyl group of the N-(pentyloxy)carbonyl moiety, which are replaced by deuterium atoms.[1][7] This isotopic substitution is key to its function as an internal standard.

The IUPAC name for **Capecitabine-d11** is pentyl-d11 (1-((2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1, 2-dihydropyrimidin-4-yl)carbamate.[1]

Comparative Physicochemical Data

The following table summarizes the key quantitative data for both Capecitabine and its deuterated analogue.



Property	Capecitabine	Capecitabine-d11
Molecular Formula	C15H22FN3O6[8][9][10]	C15H11D11FN3O6[1][3][11][12]
Molecular Weight	359.35 g/mol [8][9][10]	370.42 g/mol [1][3][7][8][11] [12]
CAS Number	154361-50-9[8][9]	1132662-08-8[1][7][8][11][12]
Mass Spec Transition (MRM)	m/z 360.1 → 244.4[13][14]	m/z 371.3 → 255.1[13][14]
Isotopic Purity	Not Applicable	≥99% deuterated forms (d₁-d₁₁)[2]

Mandatory Visualizations

The following diagrams illustrate the structural relationship between Capecitabine and its deuterated form, and the metabolic pathway critical to its function.

Caption: Chemical structures of Capecitabine and its deuterated isotopologue, **Capecitabine-d11**.



Metabolic Activation Pathway of Capecitabine Capecitabine (Prodrug) Carboxylesterase (Liver) 5'-Deoxy-5-fluorocytidine (5'-DFCR) Cytidine Deaminase (Liver and Tumor Cells) 5'-Deoxy-5-fluorouridine (5'-DFUR) Thymidine Phosphorylase (Tumor Cells)

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(5-FU, Active Drug

Caption: Multi-step enzymatic conversion of Capecitabine to the cytotoxic agent 5-Fluorouracil.

Experimental Protocols

Capecitabine-d11 is crucial for the accurate bioanalysis of Capecitabine. Below are detailed methodologies for its synthesis, structural verification, and use in quantitative analysis.

Synthesis of Capecitabine-d11

The synthesis of **Capecitabine-d11** follows established routes for Capecitabine, with the key modification being the use of a deuterated starting material for the pentyl carbamate side chain. [15][16]

Objective: To synthesize **Capecitabine-d11** by reacting 5'-deoxy-5-fluorocytidine with deuterated pentyl chloroformate.



Materials:

- 5'-deoxy-5-fluorocytidine
- Pentyl-d11 chloroformate (or generated in-situ from pentan-d11-ol and phosgene or a phosgene equivalent)
- Aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)
- Base (e.g., Pyridine, Triethylamine)[16]
- Purification system (e.g., Silica gel column chromatography)

Methodology:

- Preparation: In a clean, dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5'deoxy-5-fluorocytidine in the chosen aprotic solvent.
- Reaction: Cool the solution in an ice bath (0°C). Add the base (e.g., pyridine) to the solution.
- Addition of Deuterated Reagent: Slowly add pentyl-d11 chloroformate to the reaction mixture dropwise while maintaining the temperature at 0°C.
- Incubation: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography or LC-MS).
- Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. Purify the resulting crude product by silica gel column
 chromatography to yield pure Capecitabine-d11.



 Confirmation: Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy and high-resolution mass spectrometry.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR is essential for confirming the successful synthesis and, critically, the precise location of the deuterium labels.

Objective: To verify the chemical structure of **Capecitabine-d11** and confirm the absence of signals corresponding to the pentyl group protons in the ¹H NMR spectrum.

Instrumentation:

- High-field NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)

Methodology:

- Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized Capecitabined11 in approximately 0.6 mL of a suitable deuterated solvent.
- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Expected Result: The spectrum should show all characteristic peaks for the Capecitabine backbone (ribose sugar and fluorocytosine base).[17][18] However, the signals corresponding to the eleven protons of the pentyl chain (typically found in the 0.8-4.2 ppm range in the non-deuterated compound) will be absent or significantly diminished to baseline noise.
- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C NMR spectrum.



- Expected Result: The spectrum will show all carbon signals for the Capecitabine structure.
 The signals for the five carbons of the pentyl-d11 chain will be present but may show splitting into multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.
- ²H (Deuterium) NMR Spectroscopy:
 - Acquire a deuterium NMR spectrum.
 - Expected Result: This spectrum will show signals corresponding to the deuterium atoms on the pentyl chain, providing direct evidence of successful deuteration.

Quantification of Capecitabine in Plasma by LC-MS/MS

This protocol outlines the use of **Capecitabine-d11** as an internal standard (IS) for the robust quantification of Capecitabine in a biological matrix like human plasma.[13][14][19]

Objective: To accurately measure the concentration of Capecitabine in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14][19]
- Analytical column (e.g., C18 reverse-phase column).[14][19]
- Capecitabine analytical standard and Capecitabine-d11 internal standard.
- Human plasma (blank).
- Solvents: Acetonitrile, Methanol, Formic acid, Ammonium formate (all HPLC or MS grade).
 [14]
- Extraction solvent (e.g., Ethyl acetate).[14]

Methodology:



• Preparation of Standards:

- Prepare stock solutions of Capecitabine and Capecitabine-d11 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Create a series of working standard solutions of Capecitabine by serial dilution of the stock solution to prepare calibration curve standards (e.g., ranging from 10 to 10000 ng/mL).[14]
- Prepare a working solution of the internal standard (Capecitabine-d11) at a fixed concentration.
- Sample Preparation (Liquid-Liquid Extraction):
 - To 100 μL of plasma sample (calibrator, quality control, or unknown), add a fixed volume
 (e.g., 25 μL) of the Capecitabine-d11 internal standard working solution.
 - Vortex briefly to mix.
 - Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex vigorously for 2 minutes, and centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
 - Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in a specific volume (e.g., 200 μL) of the mobile phase.

LC-MS/MS Analysis:

- Chromatography: Inject a small volume (e.g., 5-10 μL) of the reconstituted sample onto the analytical column. Use a gradient elution with a mobile phase consisting of (A) ammonium formate buffer and (B) acetonitrile to separate Capecitabine from endogenous plasma components.[14][19]
- Mass Spectrometry: Perform detection using the mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM).[14]



- Monitor the transition for Capecitabine: Q1: 360.1 m/z → Q3: 244.4 m/z.[13][14]
- Monitor the transition for Capecitabine-d11 (IS): Q1: 371.3 m/z → Q3: 255.1 m/z.[13]
 [14]
- Data Analysis:
 - Integrate the peak areas for both the analyte (Capecitabine) and the internal standard (Capecitabine-d11).
 - Calculate the peak area ratio (Capecitabine / Capecitabine-d11).
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of Capecitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

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- To cite this document: BenchChem. [A Technical Guide to Capecitabine-d11: Structure, Analysis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562045#what-is-the-chemical-structure-of-capecitabine-d11]

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